molecular formula C34H70O B584514 1-Tetratriacontanol-d4 CAS No. 1346602-70-7

1-Tetratriacontanol-d4

Cat. No.: B584514
CAS No.: 1346602-70-7
M. Wt: 498.957
InChI Key: OULAJFUGPPVRBK-BYLFMYFLSA-N
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Description

1-Tetratriacontanol-d4 (CAS 1346602-70-7) is a deuterium-labeled analog of 1-tetratriacontanol (CAS 28484-70-0), a saturated long-chain fatty alcohol with a 34-carbon backbone. The molecular formula of this compound is C₃₄D₄H₆₆O, with deuterium atoms replacing four hydrogen atoms at specific positions (deuterated at the second and third carbons adjacent to the hydroxyl group, as indicated by the SMILES: OCCC([²H])([²H])C([²H])([²H])CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC) . Its molecular weight is 498.94 g/mol, distinguishing it from the non-deuterated form (molecular weight: 494.88 g/mol) .

This compound is classified as a stable isotope-labeled analytical standard, primarily used in mass spectrometry, pharmacokinetic studies, and forensic toxicology for precise quantification and metabolic tracing . Its applications extend to food and beverage analysis, where it serves as an internal reference material to ensure analytical accuracy .

Properties

CAS No.

1346602-70-7

Molecular Formula

C34H70O

Molecular Weight

498.957

IUPAC Name

3,3,4,4-tetradeuteriotetratriacontan-1-ol

InChI

InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3/i31D2,32D2

InChI Key

OULAJFUGPPVRBK-BYLFMYFLSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO

Synonyms

Geddyl Alcohol-d4;  Sapiol-d4;  Tetratriacontyl Alcohol-d4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-Tetratriacontanol-d4 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform and hexane, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions include aldehydes, ketones, and substituted long-chain hydrocarbons .

Mechanism of Action

The mechanism of action of 1-Tetratriacontanol-d4 involves its interaction with specific molecular targets and pathways. As a fatty alcohol, it can integrate into lipid bilayers and affect membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing the synthesis and degradation of lipids . The deuterium labeling allows for precise tracking and analysis of its metabolic fate in biological systems .

Comparison with Similar Compounds

1-Tetratriacontanol (Non-deuterated)

  • Key Distinction : Lacks deuterium atoms, resulting in a lower molecular weight (494.88 vs. 498.94 g/mol).
  • Applications : Used in surfactant formulations due to its amphiphilic properties . Unlike the deuterated form, it is unsuitable for isotope dilution mass spectrometry (IDMS).

1-Iodotetratriacontane

  • Key Distinction : Contains an iodine atom instead of a hydroxyl group, increasing molecular weight (604.83 g/mol) and altering reactivity.
  • Applications: Serves as an alkylating agent in organic synthesis. The iodine atom facilitates nucleophilic substitution reactions, unlike the hydroxyl group in this compound .

n-Tetratriacontane

  • Applications: Used as a non-polar reference standard in gas chromatography and material science studies. Its lack of polarity contrasts sharply with the hydroxyl group in this compound .

1,14-Tetradecanediol

  • Key Distinction : A shorter-chain diol (C14 vs. C34) with two hydroxyl groups.
  • Applications: Functions as a crosslinker in polymer chemistry and a precursor for biodegradable surfactants. Its shorter chain length reduces hydrophobicity compared to this compound .

Analytical Utility of Deuterated vs. Non-deuterated Forms

  • This compound’s deuterium labeling minimizes isotopic interference in mass spectrometry, enabling accurate quantification in complex matrices like biological fluids . In contrast, the non-deuterated form is prone to signal overlap in IDMS .

Stability and Reactivity

  • The iodine in 1-iodotetratriacontane confers higher reactivity in alkylation reactions but reduces stability under light or heat compared to this compound .
  • n-Tetratriacontane’s lack of functional groups ensures chemical inertness, making it ideal for calibration in non-polar systems .

Industrial Relevance

  • 1,14-Tetradecanediol’s dual hydroxyl groups enhance its utility in polyurethane and polyester synthesis, whereas this compound’s long chain limits its use to analytical niches .

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